4-Amino-3-(tert-butyl)benzonitrile
Overview
Description
4-Amino-3-(tert-butyl)benzonitrile is an organic compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . This compound is a derivative of benzonitrile, featuring an amino group at the 4-position and a tert-butyl group at the 3-position on the benzene ring. It is a white crystalline solid that has gained significant attention in scientific research and industrial applications.
Mechanism of Action
Mode of Action
It is known that benzylic compounds, such as this one, often undergo reactions via resonance-stabilized carbocations . This suggests that 4-Amino-3-(tert-butyl)benzonitrile may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that benzonitrile derivatives can participate in various organic reactions, suggesting that this compound may affect multiple biochemical pathways.
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage conditions . Additionally, the compound’s efficacy and action may be influenced by the pH and ionic strength of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(tert-butyl)benzonitrile typically involves the nitration of 4-tert-butylbenzonitrile followed by reduction. One common method includes the following steps:
Nitration: 4-tert-Butylbenzonitrile is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(tert-butyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-Amino-3-(tert-butyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: Lacks the tert-butyl group, making it less sterically hindered.
3-Amino-4-(tert-butyl)benzonitrile: Similar structure but with different positioning of the amino and tert-butyl groups.
4-tert-Butylbenzonitrile: Lacks the amino group, affecting its reactivity and applications
Uniqueness
4-Amino-3-(tert-butyl)benzonitrile is unique due to the presence of both the amino and tert-butyl groups, which influence its chemical reactivity and physical properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
4-amino-3-tert-butylbenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFQJRBPQHEPBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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